Ethyl thiobenzoate
Overview
Description
Ethyl thiobenzoate is an organic compound with the molecular formula C9H10OS It is a thioester, which means it contains a sulfur atom replacing the oxygen atom in the ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl thiobenzoate can be synthesized through the nucleophilic substitution reaction of acyl chloride and thiol or thiophenol. This reaction typically occurs under mild conditions and can be efficiently carried out using common laboratory reagents . Another method involves the reaction of ethyl benzoate with thiourea under solvothermal conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of acyl chlorides and thiols, leveraging large-scale chemical reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl thiobenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiobenzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl thiobenzoate has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the production of photoinitiators for ultraviolet curing applications.
Mechanism of Action
The mechanism of action of ethyl thiobenzoate involves its ability to participate in nucleophilic substitution reactions. The sulfur atom in the thioester group is highly nucleophilic, making it reactive towards electrophiles. This reactivity is leveraged in various chemical transformations, where this compound acts as a nucleophile or an electrophile depending on the reaction conditions .
Comparison with Similar Compounds
Methyl thiobenzoate: Similar structure but with a methyl group instead of an ethyl group.
Phenyl thiobenzoate: Contains a phenyl group instead of an ethyl group.
Benzyl thiobenzoate: Features a benzyl group in place of the ethyl group.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the ethyl group. This makes it particularly useful in certain synthetic applications where other thioesters might not be as effective .
Properties
IUPAC Name |
O-ethyl benzenecarbothioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWSBFYOBQCIME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)C1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342061 | |
Record name | Ethyl thiobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56817-89-1 | |
Record name | Ethyl thiobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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